4-chloro-6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N4-[(3,4-dimethoxyphenyl)methylideneamino]pyrimidine-4,5-diamine is a dimethoxybenzene.
Scientific Research Applications
Tricyclic Heteroaromatic Systems Study
- Study Focus: Investigation of tricyclic heteroaromatic systems containing bridgehead nitrogen atoms, with an emphasis on pyrazolo and pyrimidine derivatives.
- Key Findings: This study provides foundational knowledge on the synthesis and properties of compounds similar to the specified chemical, thus contributing to understanding its potential applications in heterocyclic chemistry.
- Reference: Golec, J., Scrowston, R. M., & Dunleavy, M. (1992). Tricyclic heteroaromatic systems containing a bridgehead nitrogen atom. Journal of The Chemical Society-perkin Transactions 1, 239-244.
Synthesis and Antibacterial Activity
- Study Focus: Synthesis of novel benzothiazole pyrimidine derivatives and their antibacterial and antifungal activities.
- Key Findings: The study revealed that certain derivatives exhibit significant in vitro antibacterial and antifungal activities, suggesting the potential of the specified compound in developing antimicrobial agents.
- Reference: Maddila, S., Gorle, S., Seshadri, N., Lavanya, P., & Jonnalagadda, S. B. (2016). Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. Arabian Journal of Chemistry, 9, 681-687.
Antimicrobial Activity of Thienopyrimidine Derivatives
- Study Focus: Synthesis of new thienopyrimidine derivatives and their antimicrobial efficacy.
- Key Findings: This research highlights the antimicrobial potential of thienopyrimidine derivatives, indicating possible applications of the compound in antimicrobial drug development.
- Reference: Ahmed, M., Sayed, M., Saber, A. F., Hassanien, R., El‐Dean, A. K. K., & Tolba, M. (2020). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 42, 3079-3088.
Characterization and Antimicrobial Screening
- Study Focus: Characterization of pyrimidine carbonitrile derivatives and their antimicrobial properties.
- Key Findings: The study provided insights into the antimicrobial activity of various pyrimidine derivatives, which could extend to the compound .
- Reference: Bhat, R., & Begum, N. (2021). Synthesis, Characterization, Antimicrobial Activity Screening, and Molecular Docking Study of Pyrimidine Carbonitrile Derivatives. Russian Journal of Organic Chemistry, 57, 1352-1360.
Properties
Molecular Formula |
C13H14ClN5O2 |
---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
6-chloro-4-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C13H14ClN5O2/c1-20-9-4-3-8(5-10(9)21-2)6-18-19-13-11(15)12(14)16-7-17-13/h3-7H,15H2,1-2H3,(H,16,17,19)/b18-6+ |
InChI Key |
LQYLQIVZSCODTL-NGYBGAFCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=C(C(=NC=N2)Cl)N)OC |
SMILES |
COC1=C(C=C(C=C1)C=NNC2=C(C(=NC=N2)Cl)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=C(C(=NC=N2)Cl)N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.